

6-Aminocaproic Acid-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Aminocaproic acid-d6

Cat. No.: B12415169

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CAS Number: 1228656-08-3

This technical guide provides an in-depth overview of **6-Aminocaproic acid-d6**, a deuterated analog of 6-Aminocaproic acid, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications as an internal standard in bioanalytical methods, and the mechanism of action of its non-labeled counterpart.

Chemical and Physical Data

6-Aminocaproic acid-d6 is a stable isotope-labeled version of 6-Aminocaproic acid, a derivative of the amino acid lysine. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of 6-Aminocaproic acid in biological matrices.^[1]

Property	Value	Reference
CAS Number	1228656-08-3	N/A
Chemical Name	6-Aminohexanoic-3,3,4,4,5,5-d6 acid	[2][3]
Molecular Formula	C ₆ H ₇ D ₆ NO ₂	[2][3][4]
Molecular Weight	137.2 g/mol	[2][4]
Purity	>90% (by HPLC)	[2][3]
Appearance	White to off-white solid	[2]
Solubility (unlabeled)	Soluble in water	[5][6]
Storage Conditions	2-8°C in a well-closed container	[2][3]

Mechanism of Action: Inhibition of Fibrinolysis

6-Aminocaproic acid functions as an antifibrinolytic agent by inhibiting the breakdown of fibrin clots.[1][7][8] The fibrinolytic system is a natural process that dissolves blood clots once they are no longer needed. The key enzyme in this process is plasmin, which is converted from its inactive precursor, plasminogen, by tissue plasminogen activator (tPA) and urokinase.[7][9]

6-Aminocaproic acid is a structural analog of lysine and acts by competitively binding to the lysine-binding sites on plasminogen.[7][9] This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its conversion to plasmin and subsequent fibrin degradation.[7][10] This action stabilizes the clot, making it a valuable therapeutic agent in conditions with excessive bleeding.[7][8][11]

Inhibition of the Fibrinolysis Pathway by 6-Aminocaproic Acid.

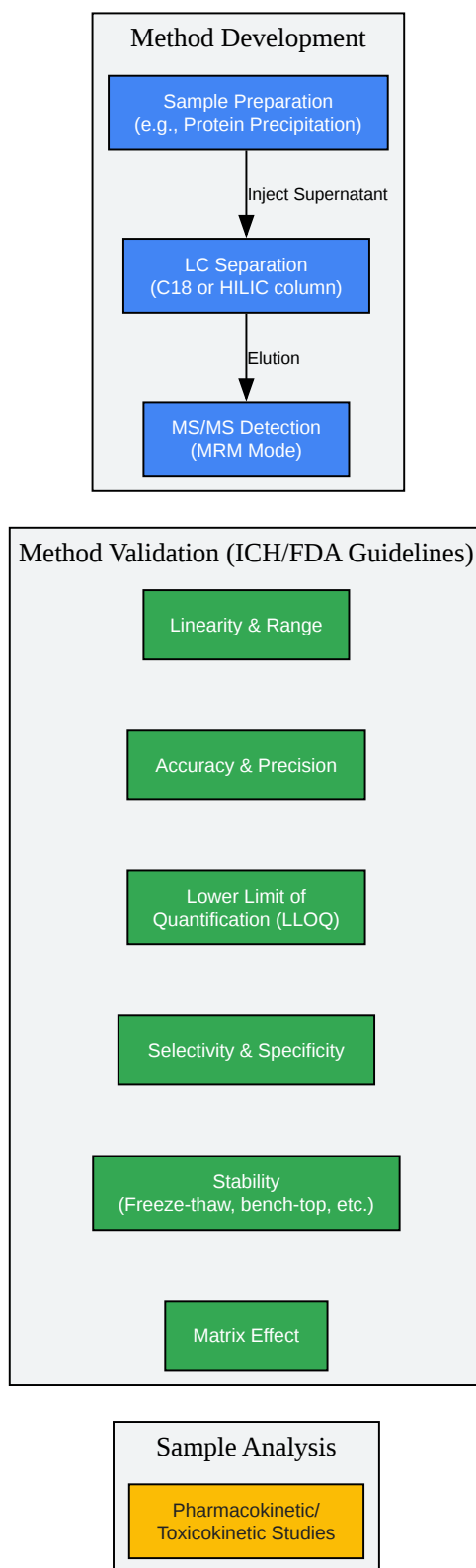
Application in Bioanalysis: Internal Standard for LC-MS/MS

Due to its structural similarity and mass difference, **6-Aminocaproic acid-d6** is an excellent internal standard for the quantification of 6-Aminocaproic acid in biological samples using

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.

Experimental Workflow for Quantification in Plasma

The following diagram outlines a typical workflow for the development and validation of an LC-MS/MS method for the quantification of 6-Aminocaproic acid in plasma using **6-Aminocaproic acid-d6** as an internal standard.



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LC-MS/MS Bioanalytical Method Workflow.

Detailed Experimental Protocols

The development of a robust bioanalytical method requires careful optimization of several parameters. The following tables summarize typical starting conditions for the quantification of 6-Aminocaproic acid.

Table 1: Sample Preparation - Protein Precipitation

Step	Description
1. Aliquot Plasma	Transfer a known volume of plasma (e.g., 100 μ L) into a microcentrifuge tube.
2. Add Internal Standard	Spike the plasma sample with a working solution of 6-Aminocaproic acid-d6.
3. Precipitate Proteins	Add a precipitating agent (e.g., acetonitrile or methanol) at a specific ratio (e.g., 3:1 v/v).
4. Vortex	Vortex the mixture to ensure thorough mixing and complete protein precipitation.
5. Centrifuge	Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
6. Collect Supernatant	Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.

Table 2: Liquid Chromatography Parameters

Parameter	Typical Conditions
Column	Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 μ m) or HILIC
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate	0.3 - 0.5 mL/min
Gradient	Isocratic or gradient elution depending on the complexity of the sample
Injection Volume	5 - 20 μ L
Column Temperature	30 - 40 $^{\circ}$ C

Table 3: Mass Spectrometry Parameters

Parameter	Typical Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	6-Aminocaproic acid: m/z 132.16-Aminocaproic acid-d6: m/z 138.1
Product Ion (Q3)	Analyte-specific fragments (e.g., m/z 114.1 for 6-Aminocaproic acid)
Collision Energy	Optimized for each transition
Dwell Time	100 - 200 ms

Pharmacokinetic Properties of 6-Aminocaproic Acid (Unlabeled)

Understanding the pharmacokinetic profile of the unlabeled drug is crucial when developing and validating a bioanalytical method.

Parameter	Human Data
Bioavailability (Oral)	~100% [10]
Time to Peak Plasma Concentration (Tmax)	1.2 ± 0.45 hours [10]
Volume of Distribution (Vd)	23 L (oral), 30 L (IV) [10]
Metabolism	Minimally metabolized in the liver [10]
Elimination Half-life	1-2 hours [10]
Primary Route of Excretion	Renal (urine), with ~65% as unchanged drug [10]

Conclusion

6-Aminocaproic acid-d6 is an essential tool for the accurate quantification of 6-Aminocaproic acid in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays, coupled with a thorough understanding of the parent drug's mechanism of action and pharmacokinetics, enables researchers to generate high-quality data for drug development and therapeutic monitoring. The experimental protocols and workflows provided in this guide serve as a comprehensive resource for scientists in this field.

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